2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
2-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thienopyrimidine core. This scaffold is structurally analogous to psoralen, a naturally occurring furanocoumarin with photochemical and therapeutic applications . The compound’s core structure (thieno[2,3-d]pyrimidin-4(3H)-one) is widely utilized in medicinal chemistry due to its versatility in drug design, particularly for antibacterial, antitumor, and anti-inflammatory agents .
Properties
IUPAC Name |
2-chloro-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULITUBDUZZJKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Thienopyrimidine Core
The initial step involves synthesizing the thienopyrimidine nucleus, which can be achieved via cyclization reactions involving thiophene derivatives and pyrimidine precursors.
Step 2: Introduction of the Thienyl Group at the 5-Position
The thienyl group is introduced via nucleophilic substitution or coupling reactions involving thiophene derivatives and the pyrimidine core.
Step 3: Chlorination at the 2-Position
The final step involves selective chlorination at the 2-position of the heterocyclic ring.
- Method: Chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux conditions.
- Reaction Conditions: Elevated temperature, inert atmosphere, and controlled addition to prevent over-chlorination.
Representative Synthetic Scheme
[Thienopyrimidine precursor] --(cyclization, reagents)--> [Intermediate] --(coupling with thiophene derivative)--> [Precursor with Thienyl group] --(chlorination with POCl₃)--> 2-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
Research Findings and Data Tables
Note: The specific reaction conditions (temperature, time, solvents) vary depending on the starting materials and desired yields, but the outlined reagents are standard in heterocyclic synthesis.
Research Insights and Considerations
- Selectivity: Chlorination with POCl₃ provides high selectivity for the 2-position due to the electron-deficient nature of the heterocyclic ring.
- Yield Optimization: Proper control of reaction temperature and reagent equivalents is crucial to maximize yield and minimize side reactions.
- Alternative Methods: Some studies suggest using other chlorinating agents like sulfuryl chloride or N-chlorosuccinimide (NCS) under specific conditions, but POCl₃ remains the reagent of choice for high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thienyl and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological and chemical properties .
Scientific Research Applications
Basic Information
- IUPAC Name : 2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C10H6ClN2S2
- Molecular Weight : 252.75 g/mol
- CAS Number : 189681-04-7
- Physical Appearance : Typically appears as a white to pale yellow solid.
- Melting Point : 108.0 - 117.0 °C
Anticancer Activity
Research has indicated that compounds derived from thieno[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, derivatives of this compound have been found to inhibit specific cancer cell lines effectively. Studies suggest that the presence of the thienyl group enhances the interaction with biological targets involved in tumor growth.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies show that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Organic Electronics
The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable for applications in organic electronics. Research has demonstrated their effectiveness as semiconductors in organic field-effect transistors (OFETs), where they contribute to improved charge transport properties.
Photovoltaic Applications
Thieno[2,3-d]pyrimidine compounds have been explored as active materials in organic photovoltaic cells. Their ability to absorb light and facilitate charge separation is critical for enhancing the efficiency of solar energy conversion.
Synthesis of Novel Compounds
The versatility of this compound as a precursor allows for the synthesis of various derivatives with tailored biological activities. Researchers utilize this compound to create libraries of new molecules for high-throughput screening against different biological targets.
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[2,3-d]pyrimidines and evaluated their cytotoxicity against breast cancer cell lines. The results showed that certain modifications to the thienyl group significantly enhanced anticancer activity compared to the parent compound.
Case Study 2: Antimicrobial Testing
A comprehensive study conducted by a team at a leading university assessed the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives, including this compound. The findings indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 3: Organic Electronics Development
Researchers at a prominent materials science institute investigated the use of thieno[2,3-d]pyrimidine derivatives in organic solar cells. The study demonstrated that incorporating these compounds into device architectures led to improved power conversion efficiencies due to enhanced charge mobility and light absorption characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Derivatives and Their Substituents
Key Observations :
- Substituent Position : Electron-withdrawing groups (e.g., Cl at position 2) may enhance electrophilic reactivity, while bulky groups (e.g., naphthylthio in 2g) reduce melting points, suggesting improved solubility .
- Yield Trends : Arylthio substituents (e.g., 2g) achieve higher yields (87%) compared to heteroaromatic substituents (e.g., pyridinyl in 2h: 67%) .
Key Observations :
- Anticancer Potential: Derivatives with hydrophobic tails (e.g., benzylamino in 5a) show significant cytotoxicity, suggesting that substituent hydrophobicity enhances membrane penetration .
- Analgesic Activity: Amino-substituted derivatives (e.g., 2d) exhibit moderate to high activity, likely due to interactions with opioid receptors .
- Target Compound Hypothesis : The 2-chloro group may mimic halogens in kinase inhibitors (e.g., VEGFR-2), while the 5-thienyl group could enable π-stacking in binding pockets .
Structural and Functional Analogues
- Triazole Hybrids () : Triazole-substituted derivatives (e.g., 6b) introduce hydrogen-bonding capabilities, which may improve target affinity .
- Oxadiazol Hybrids () : Combining the core with 1,3,4-oxadiazol moieties enhances kinase inhibition by occupying distinct binding regions (hinge, linker, and hydrophobic pockets) .
Biological Activity
2-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique thieno[2,3-d]pyrimidine structure, is being explored for various pharmacological properties, including anticancer and antiviral activities.
- Molecular Formula : C10H5ClN2S2
- Molecular Weight : 252.73 g/mol
- CAS Number : 189681-04-7
- InChI Key : VNWBUFWVNCUUKY-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. The compound is particularly noted for its role in inhibiting certain enzymatic pathways that are crucial for cell proliferation.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which is pivotal in purine biosynthesis. This inhibition leads to reduced tumor cell proliferation in vitro, as demonstrated in studies involving human tumor cell lines expressing folate receptors (FRα and FRβ) .
Antiviral Potential
Recent investigations into thieno[2,3-d]pyrimidine derivatives suggest potential antiviral activity. Compounds within this class have been shown to inhibit viral replication by targeting specific viral enzymes. For example, certain derivatives have demonstrated efficacy against Hepatitis C virus (HCV) NS5B polymerase, indicating a promising avenue for further research into their antiviral capabilities .
Case Studies and Research Findings
The proposed mechanism of action for this compound involves the selective inhibition of enzymes involved in nucleotide biosynthesis. By disrupting these pathways, the compound effectively reduces the proliferation of cancer cells and potentially inhibits viral replication.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The core thieno[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminothiophene-3-carbonitrile derivatives with formic acid or formamide under reflux conditions . For chloro-substituted analogs like the target compound, chlorination at the 2-position is achieved using POCl₃ in the presence of a catalyst (e.g., DMF) at 80–100°C. Optimization involves adjusting reaction time, solvent polarity, and stoichiometry of chlorinating agents to maximize yield and purity. Key characterization tools include ¹H/¹³C NMR, HRMS, and melting point analysis to confirm structure and purity .
Q. What spectroscopic and computational methods are critical for characterizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., thienyl or chloro groups) via chemical shifts and coupling constants. For example, the thiophene protons typically resonate at δ 6.8–7.5 ppm .
- HRMS : Validates molecular formula and detects isotopic patterns for chlorine-containing compounds .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-based drug design .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with enhanced anticancer activity?
Methodological Answer: SAR studies focus on modifying substituents at positions 2, 3, 5, and 6 of the thieno[2,3-d]pyrimidine core:
Q. Example SAR Table :
| Substituent Position | Modification | Biological Effect (IC₅₀) | Reference |
|---|---|---|---|
| 2 | Cl | IC₅₀ = 1.2 µM (MCF-7) | |
| 5 | 2-Thienyl | IC₅₀ = 0.8 µM (HeLa) | |
| 3 | Propargyl | Improved metabolic half-life |
Q. What experimental strategies resolve contradictions in reported bioactivity data for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or cell line specificity. Strategies include:
- Standardized cytotoxicity assays : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay, 48-h incubation) .
- Target validation : Confirm binding to specific kinases (e.g., VEGFR-2) via enzymatic assays and docking studies .
- Meta-analysis : Compare datasets from multiple studies to identify trends. For example, electron-withdrawing groups (e.g., Cl, F) at position 5 consistently enhance activity against Gram-positive bacteria .
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?
Methodological Answer:
- Kinase inhibition assays : Measure IC₅₀ values against recombinant enzymes (e.g., EGFR, VEGFR-2) using fluorescence-based ADP-Glo™ assays .
- Molecular docking : Simulate binding modes in AutoDock Vina to identify key interactions (e.g., hydrogen bonds with hinge-region residues) .
- Western blotting : Validate downstream effects (e.g., reduced phosphorylation of ERK1/2 in cancer cells) .
Q. What methodologies optimize the solubility and bioavailability of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at position 4-OH to enhance permeability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and sustained release .
- LogP adjustment : Reduce logP from >3 to 1–2 via polar substituents (e.g., hydroxymethyl) .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activities for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
Methodological Answer: Discrepancies arise from:
- Bacterial strain variability : E.g., 4-chlorophenyl derivatives show potent activity against Bacillus subtilis (MIC = 4 µg/mL) but are inactive against E. coli due to differences in efflux pumps .
- Assay conditions : Broth microdilution vs. agar diffusion methods yield varying MIC values .
- Substituent positioning : 5-(4-Fluorophenyl) analogs exhibit broad-spectrum activity, while 5-(2-thienyl) derivatives are strain-specific .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
